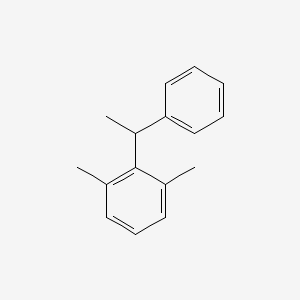

1-Phenyl-1-(2,6-xylyl)ethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81749-29-3 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,3-dimethyl-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-12-8-7-9-13(2)16(12)14(3)15-10-5-4-6-11-15/h4-11,14H,1-3H3 |

InChI Key |

RAIHKDDVBZEGOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Phenyl 1 2,6 Xylyl Ethane

Established Synthetic Routes to 1,1-Diarylalkanes

The construction of the core 1,1-diarylalkane framework is predominantly achieved through the formation of a carbon-carbon bond between an aromatic ring and a benzylic carbon. The Friedel-Crafts alkylation and its modern variations stand as the cornerstone of this synthetic endeavor.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, discovered in 1877, remains a fundamental method for the alkylation of aromatic compounds. wikipedia.org It typically involves the reaction of an alkylating agent with an aromatic ring in the presence of a catalyst. wikipedia.org

The classical approach to Friedel-Crafts alkylation employs strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts. mt.com These catalysts activate an alkyl halide or an alkene, generating a carbocation or a carbocation-like species that then undergoes electrophilic aromatic substitution with an arene. mt.com For the synthesis of 1,1-diarylalkanes, this often involves the reaction of a styrene (B11656) derivative with an aromatic compound.

However, these traditional homogeneous catalysts are associated with several drawbacks, including the need for stoichiometric amounts, potential for corrosion, and the generation of environmentally hazardous waste. christuniversity.in Research into solid acid catalysts has sought to address these issues. For instance, V₂O₅/ZrO₂ catalyst systems have been investigated for the Friedel-Crafts benzylation of o-xylene (B151617) with benzyl (B1604629) chloride, demonstrating high selectivity for the monoalkylated product. christuniversity.in

Table 1: Examples of Traditional Lewis Acid Catalyzed Alkylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Yield of Monoalkylated Product | Reference |

| o-Xylene | Benzyl chloride | 6 wt% V₂O₅/ZrO₂ | High (89.3% conversion) | christuniversity.in |

| Benzene (B151609) | Ethylene | Solid Acid (e.g., Zeolite) | Industrial Scale | wikipedia.org |

| Toluene (B28343) | 1-Phenylethanol | TeCl₄ (10 mol%) | 93% | beilstein-journals.org |

This table presents selected examples and does not represent an exhaustive list.

In the quest for more sustainable and efficient synthetic methods, advanced catalyst systems have emerged. Deep Eutectic Solvents (DESs) have gained significant attention as environmentally benign reaction media and catalysts. researchgate.net DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point lower than the individual components. ekb.eg

A notable advancement is the use of an iron(III)-based DES, specifically a mixture of FeCl₃·6H₂O and glycerol (B35011) (Gly), to promote Friedel-Crafts benzylations. researchgate.netnih.gov This system serves as both the reaction medium and the catalyst, allowing for the synthesis of a wide array of 1,1-diarylalkanes from various benzylating agents like styrenes, alcohols, and chlorides. researchgate.netnih.gov This methodology has been successfully applied to the multigram-scale synthesis of 1-phenyl-1-xylyl ethane (B1197151) (PXE), a compound with significant industrial applications as an electrical insulation oil. researchgate.netnih.govresearchgate.net The Fe(III)-based DES can be recycled and reused for multiple consecutive cycles without a significant drop in yield, highlighting its sustainability. nih.gov

Table 2: Performance of FeCl₃·6H₂O/Glycerol DES in the Synthesis of 1,1-Diarylalkanes

| Arene Nucleophile | Electrophile | Temperature (°C) | Yield (%) | Reference |

| o-Xylene | 4-Chlorostyrene (B41422) | 120 | 93 | nih.gov |

| m-Xylene (B151644) | 4-Chlorostyrene | 120 | >99 | nih.gov |

| p-Xylene (B151628) | 4-Chlorostyrene | 120 | 49 | nih.gov |

| 2-Methylthiophene | 4-Chlorostyrene | 120 | 61 | nih.gov |

Data extracted from a study demonstrating the scope of the FeCl₃-based DES system. nih.gov

Alternative Carbon-Carbon Bond Formation Strategies

Beyond the traditional Friedel-Crafts alkylation, alternative strategies for forming the critical C-C bond in 1,1-diarylalkanes have been developed, often offering improved atom economy and milder reaction conditions.

One prominent alternative is the hydroarylation of styrenes . This method involves the direct addition of an arene's C-H bond across the double bond of a styrene derivative. researchgate.netlookchem.com Various catalytic systems have been developed for this transformation, including heterogeneous catalysts like Montmorillonite K-10, which provides excellent yields and high selectivity for 1,1-diarylalkanes. researchgate.net Iron(III) chloride has also been shown to effectively catalyze the hydroarylation of styrenes with electron-rich arenes. lookchem.com

Another significant approach involves the use of benzylic alcohols as alkylating agents. beilstein-journals.orgbeilstein-journals.org This method is advantageous as it produces water as the only stoichiometric byproduct, making it a greener alternative to using alkyl halides. beilstein-journals.org Catalysts for this transformation range from scandium(III) triflate (Sc(OTf)₃) to gold-based catalysts. beilstein-journals.orgrsc.org More recently, the in situ activation of benzyl alcohols using reagents like XtalFluor-E has enabled the Friedel-Crafts benzylation of arenes under mild, metal-free conditions. rsc.org

Targeted Synthesis of 1-Phenyl-1-(2,6-xylyl)ethane and Analogues

The synthesis of the specific isomer this compound presents a unique challenge due to the steric hindrance imposed by the two methyl groups on the xylyl ring. This steric hindrance can significantly influence the reactivity and regioselectivity of the alkylation reaction.

Specific Reaction Conditions and Reagent Optimization

The synthesis of 1-phenyl-1-xylyl ethane (PXE) isomers has been achieved through the Friedel-Crafts alkylation of xylene with styrene or its derivatives. The reaction of o-xylene with 4-chlorostyrene in the presence of an FeCl₃·6H₂O/glycerol deep eutectic solvent at 120°C yields the corresponding 1,1-diarylethane in 93% yield. nih.gov Optimization of this reaction has shown that temperature is a critical parameter, with lower temperatures leading to a significant decrease in yield. nih.gov

The synthesis of a broad range of 1,1-diarylalkane analogues has been demonstrated using this FeCl₃-based DES system, highlighting its versatility. The reaction tolerates a variety of arenes and electrophiles. For instance, the reaction can be performed with different isomers of xylene, although the yields may vary. The reaction of m-xylene with 4-chlorostyrene gave a near-quantitative yield, while p-xylene resulted in a lower yield of 49%, with the dimerization of the styrene becoming a significant side reaction. nih.gov

For the targeted synthesis of this compound, the alkylation of 1,3-dimethylbenzene (m-xylene) would be the logical starting point. Based on the principles of electrophilic aromatic substitution, the incoming electrophile would be directed to the positions ortho and para to the methyl groups. The reaction at the 4-position of m-xylene would lead to 1-phenyl-1-(2,4-xylyl)ethane. The formation of the 2,6-isomer would require alkylation at the 2-position, which is sterically more hindered. While specific optimization data for the 2,6-isomer is not extensively detailed in the reviewed literature, the general findings suggest that careful control of reaction parameters such as temperature, catalyst loading, and reaction time would be crucial to favor the formation of the desired product over other isomers and side products.

Table 3: Synthesis of 1-Phenyl-1-xylyl Ethane Analogues using FeCl₃·6H₂O/Glycerol DES

| Arene Nucleophile | Electrophile | Product | Yield (%) | Reference |

| o-Xylene | 1-Phenylethanol | 1-Phenyl-1-(3,4-xylyl)ethane | 91 | researchgate.net |

| m-Xylene | 1-Phenylethanol | 1-Phenyl-1-(2,4-xylyl)ethane / this compound | - | researchgate.net |

| p-Xylene | 1-Phenylethanol | 1-Phenyl-1-(2,5-xylyl)ethane | 62 | researchgate.net |

| o-Xylene | Styrene | 1-Phenyl-1-(3,4-xylyl)ethane | 90 | researchgate.net |

This table illustrates the synthesis of various PXE isomers and analogues, with yields reported where available. The synthesis of the 2,6-isomer is inferred as a potential product from m-xylene, though specific yield data was not provided in the source.

Multigram-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to multigram-scale production of this compound, also known as 1-phenyl-1-xylyl ethane (PXE), necessitates the development of efficient and robust synthetic methodologies. A notable advancement in this area is the use of a deep eutectic solvent (DES) composed of iron(III) chloride hexahydrate and glycerol. This system serves as both the reaction medium and a reusable catalyst for the Friedel-Crafts benzylation, providing a practical route to multigram quantities of the target compound. acs.orgresearchgate.netresearchgate.netresearchgate.net

The efficiency of this approach has been demonstrated in the synthesis of this compound on a 10 mmol scale. acs.orgresearchgate.netresearchgate.net This method is amenable to a range of benzylating agents, including styrenes, alcohols, and acetates, reacting with various arenes. acs.orgresearchgate.netresearchgate.net A significant advantage of this protocol is the ability to reuse the iron(III)-based DES for a minimum of 20 consecutive cycles without a significant drop in product yield. acs.orgresearchgate.netresearchgate.net This reusability is a key factor in the economic viability and reduced environmental footprint of the synthesis on a larger scale.

Below is a data table summarizing the key aspects of a reported multigram-scale synthesis of this compound.

| Parameter | Value |

| Scale | 10 mmol |

| Catalyst System | Iron(III) chloride hexahydrate/Glycerol (Deep Eutectic Solvent) |

| Reactants | Benzylating agent and an arene (e.g., styrene and xylene derivative) |

| Catalyst Reusability | At least 20 cycles |

| Yield | Good to high regioselectivity |

Green Chemistry Principles in Diarylalkane Synthesis

The synthesis of diarylalkanes, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. ethernet.edu.et These principles provide a framework for designing chemical processes that are safer, more efficient, and produce less waste. chinesechemsoc.orgchinesechemsoc.orgnih.gov

Key Green Chemistry Principles in Diarylalkane Synthesis:

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. jocpr.comnih.gov In the context of diarylalkane synthesis, reactions with high atom economy, such as certain cycloadditions, are preferred over those that generate significant byproducts. nih.gov The development of catalytic methods is crucial for improving the atom economy of traditional syntheses. oaepublish.comresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. chinesechemsoc.orgchinesechemsoc.org In the synthesis of diarylalkanes, there has been a shift from using stoichiometric Lewis acids like aluminum chloride in Friedel-Crafts alkylations, which generate large amounts of waste, to more sustainable catalytic alternatives. tudelft.nl Iron- and nickel-based catalysts have emerged as effective and more environmentally benign options for these transformations. nih.govchemrxiv.org The aforementioned deep eutectic solvent system for this compound synthesis is a prime example of a recyclable catalytic system. acs.orgresearchgate.netresearchgate.netresearchgate.net

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. chinesechemsoc.orgchinesechemsoc.org This principle is closely linked to atom economy and catalysis. By designing syntheses that are highly selective and efficient, the generation of waste is minimized. The reusability of the iron-based DES catalyst in the synthesis of this compound directly addresses this principle by reducing the amount of catalyst waste. acs.orgresearchgate.netresearchgate.netresearchgate.net

The following table highlights some green chemistry metrics that are relevant to the synthesis of diarylalkanes.

| Green Chemistry Metric | Description | Relevance to Diarylalkane Synthesis |

| Atom Economy (AE) | The measure of the amount of starting materials that become incorporated into the final product. researchgate.netjocpr.comrsc.orgrsc.org | Higher AE is achieved through catalytic addition and cycloaddition reactions. |

| E-Factor | The mass ratio of waste to desired product. tudelft.nlrsc.org | Lower E-factors are indicative of a greener process, often achieved by replacing stoichiometric reagents with catalysts. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. tudelft.nlrsc.org | A lower PMI signifies a more efficient and less wasteful process. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. researchgate.netrsc.org | A high RME indicates an efficient use of materials. |

The continuous development of synthetic methodologies for diarylalkanes, with a strong emphasis on these green chemistry principles, is essential for the future of sustainable chemical manufacturing.

Stereochemistry and Stereoselective Synthesis of 1 Phenyl 1 2,6 Xylyl Ethane

Chiral Center Considerations in 1-Phenyl-1-(2,6-xylyl)ethane

The chirality of this compound originates from a single stereogenic center. A stereogenic center, often a chiral carbon, is a tetrahedral atom bonded to four different substituents. jumedicine.com In the structure of this compound, the central sp³-hybridized carbon atom of the ethane (B1197151) backbone is bonded to four distinct groups:

A phenyl group (-C₆H₅)

A 2,6-xylyl group (-C₆H₃(CH₃)₂)

A methyl group (-CH₃)

A hydrogen atom (-H)

Since all four substituents are different, this carbon atom is a chiral center, and the molecule is therefore chiral. jumedicine.com This means it can exist as two non-superimposable mirror images.

An additional stereochemical aspect to consider in highly substituted biaryl systems is atropisomerism, which is chirality arising from restricted rotation around a single bond. nih.govyoutube.com The presence of two ortho-methyl groups on the xylyl ring creates significant steric hindrance, which could potentially restrict rotation around the bond connecting the xylyl ring to the chiral carbon. However, for this compound, the primary and defining source of chirality is the tetrahedral stereogenic carbon.

Diastereoisomeric and Enantiomeric Forms of Related Diarylalkanes

Molecules with a single chiral center, such as this compound, exist as a pair of enantiomers . Enantiomers are stereoisomers that are non-superimposable mirror images of each other. jumedicine.com They possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

Diastereomers , by contrast, are stereoisomers that are not mirror images of each other. This phenomenon arises when a molecule has two or more stereogenic centers. msu.edu If a related diarylalkane were to have a second chiral center, it could exist as diastereomers. For instance, if a hydroxyl group was introduced at the second carbon of the ethane chain (creating 1-phenyl-1-(2,6-xylyl)ethan-2-ol), there would be two chiral centers. This would result in a maximum of 2² = 4 possible stereoisomers, comprising two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers (e.g., the (1R, 2R) and (1R, 2S) forms) would be diastereomeric. Unlike enantiomers, diastereomers have different physical and chemical properties.

Strategies for Asymmetric Synthesis of Diarylalkanes

The construction of enantioenriched 1,1-diarylalkanes, particularly those with sterically demanding substituents, requires specialized synthetic strategies. The primary approaches involve chiral catalysis and biocatalysis to control the stereochemical outcome of the reaction.

Transition-metal catalysis is a powerful tool for the asymmetric synthesis of chiral diarylalkanes. chinesechemsoc.org The success of these methods relies heavily on the design of chiral ligands that coordinate to the metal center and create a chiral environment, directing the reaction to favor the formation of one enantiomer over the other.

Key strategies include:

Enantioselective Cross-Coupling Reactions: Recent advances have demonstrated the utility of iron-based catalysts for the enantioselective Suzuki-Miyaura cross-coupling of racemic secondary benzylic halides with arylboronic esters. chemrxiv.orgchemrxiv.org This method is effective for producing sterically hindered 1,1-diarylalkanes, where a chiral cyanobis(oxazoline) ligand was crucial for achieving high yields and enantioselectivities. chemrxiv.orgchemrxiv.org

Asymmetric Hydroarylation: Nickel-catalyzed enantioselective hydroarylation of styrenes and related alkenes with arylboronic acids represents another efficient route. Chiral spiro aminophosphine (B1255530) ligands have been successfully employed in these reactions, accommodating even ortho-substituted arylboronic acids to yield products with high enantiomeric excess. chinesechemsoc.org

Asymmetric C-H Functionalization: Rhodium-based catalysts, often featuring chiral "bowl-shaped" ligands like Rh₂(S-TPPTTL)₄, can catalyze the enantioselective C-H insertion of carbenes derived from diaryldiazomethanes into substrates like cyclohexadienes, forming chiral triarylmethanes, a related structural class. nih.gov This highlights the capability of chiral dirhodium catalysts to control stereochemistry in the formation of sterically congested C-C bonds. nih.gov

The design of the chiral ligand is paramount. Ligands create a specific three-dimensional space around the metal catalyst, and steric and electronic interactions between the ligand, metal, and substrates dictate which enantiomeric transition state is lower in energy, thereby determining the stereoselectivity of the reaction.

Table 1: Examples of Chiral Catalytic Systems for Diarylalkane Synthesis

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Substrate Scope Example | Typical Enantioselectivity (ee) |

| Iron | Cyanobis(oxazoline) | Suzuki-Miyaura Cross-Coupling | Racemic benzylic chlorides + aryl boronic esters | High (e.g., 90-98% ee) chemrxiv.org |

| Nickel | Spiro Aminophosphine (SpiroAP) | Hydroarylation | Styrenes + arylboronic acids | High (e.g., 91% ee for ortho-substituted) chinesechemsoc.org |

| Rhodium | Dirhodium Tetracarboxamidate | C-H Insertion | Diaryldiazomethanes + cyclohexadienes | High (e.g., 83-88% ee) nih.gov |

| Squaramide | Cinchona Alkaloid-based | Friedel-Crafts Alkylation | Hydroxyindoles + nitroalkenes | Excellent (e.g., up to 98% ee) scispace.com |

Biocatalysis offers a green and highly selective alternative to traditional chemocatalysis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantio-, regio-, and chemoselectivity. For the synthesis of chiral this compound, a plausible biocatalytic route would involve the asymmetric reduction of a prochiral ketone precursor, 1-(2,6-xylyl)acetophenone.

Key enzymatic approaches include:

Ketone Reduction: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to secondary alcohols using a cofactor such as NADPH or NADH. While a suitable KRED would produce the corresponding chiral alcohol, this intermediate could be subsequently converted to the target alkane.

Reductive Amination: Imine reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. nih.gov This approach has been successfully applied to the synthesis of sterically hindered chiral amines. nih.govresearchgate.net The resulting chiral amine could potentially be deaminated to furnish the desired diarylalkane.

Protein Engineering: A significant challenge for biocatalysis is that wild-type enzymes may not accept bulky, non-natural substrates like those required for the synthesis of this compound. However, modern protein engineering techniques, such as directed evolution and site-saturation mutagenesis, allow for the tailoring of enzyme active sites to improve activity and selectivity toward sterically demanding substrates. nih.gov

Evaluation of Stereochemical Purity (e.g., Enantiomeric Excess)

The success of an asymmetric synthesis is quantified by the stereochemical purity of the product, most commonly expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

A completely racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. Several analytical techniques are used to determine the enantiomeric excess of a sample.

Table 2: Methods for Determining Enantiomeric Purity

| Method | Principle of Operation | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. scispace.com | Highly accurate and reproducible; provides baseline separation for precise quantification. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |

| Optical Rotation (Polarimetry) | Measures the angle to which a chiral sample rotates plane-polarized light. The ee is calculated by comparing the sample's specific rotation to that of the pure enantiomer. | Simple and rapid measurement; non-destructive. | Requires knowledge of the specific rotation of the pure enantiomer; less accurate for samples with low ee or small rotation values. |

| Chiral NMR Spectroscopy | Uses chiral solvating agents or chiral lanthanide shift reagents to induce diastereomeric interactions, resulting in separate, quantifiable signals for each enantiomer in the NMR spectrum. | Provides direct structural information; does not require physical separation of enantiomers. | Shift reagents can cause line broadening; resolution may be poor for some substrates; requires relatively pure samples. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule. The signal intensity is proportional to the concentration and ee. | Highly sensitive to stereochemistry and conformation; can be used to determine absolute configuration. | Requires a chromophore near the stereocenter; can be complex to interpret without computational modeling. |

Reaction Mechanisms and Kinetics in the Chemistry of 1 Phenyl 1 2,6 Xylyl Ethane

Fundamental Reaction Pathways Involving Diarylalkanes

Diarylalkanes, including 1-Phenyl-1-(2,6-xylyl)ethane, primarily undergo transformations involving the cleavage of carbon-carbon and carbon-hydrogen bonds, particularly under thermal stress. The presence of two aromatic rings connected by an ethane (B1197151) bridge dictates the likely points of bond scission.

Under pyrolytic conditions, the fundamental reaction pathways for diarylalkanes are dominated by free-radical mechanisms. The initiation step typically involves the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, the benzylic C-C bond is a likely candidate for initial cleavage due to the resonance stabilization of the resulting benzyl (B1604629) and xylyl radicals.

Subsequent steps would involve hydrogen abstraction, radical recombination, and disproportionation reactions, leading to a complex mixture of products. The steric hindrance imposed by the two methyl groups on the xylyl ring can influence the accessibility of certain reaction sites and may favor specific fragmentation patterns.

Carbon-Hydrogen Bond Activation Mechanisms

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and the aromatic and benzylic C-H bonds in this compound are potential sites for such transformations. Transition metal-catalyzed C-H activation is a prominent pathway.

The "ortho effect," which describes the influence of a substituent ortho to a directing group, is particularly relevant here due to the 2,6-disubstituted xylyl group. rsc.orgnih.gov This steric hindrance can profoundly affect the efficacy of C-H activation by transition metals. rsc.orgnih.gov For a directing group on the xylyl ring, the methyl groups would sterically encumber the approach of a metal catalyst to the ortho C-H bonds. Conversely, the phenyl ring offers more accessible C-H bonds for activation.

Mechanisms for C-H activation can vary and include:

Oxidative Addition: A low-valent metal center inserts into a C-H bond, forming a new metal-carbon and metal-hydrogen bond. This process is common for late transition metals.

Sigma-Bond Metathesis: This is a concerted process often observed with early transition metals, where a metal-ligand bond is exchanged for a metal-carbon bond and a new ligand-hydrogen bond is formed.

Concerted Metalation-Deprotonation (CMD): This pathway involves a concerted step where the metal center coordinates to the C-H bond while a base assists in removing the proton.

The specific mechanism at play would depend on the choice of catalyst, solvent, and reaction conditions. The steric bulk of the 2,6-xylyl group would likely necessitate catalysts with specific geometric and electronic properties to achieve efficient C-H activation.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and its reverse, reductive elimination, are fundamental steps in many catalytic cycles, particularly in cross-coupling reactions used to synthesize diarylalkanes like this compound.

Oxidative Addition: This step typically initiates the catalytic cycle, where a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) reacts with an aryl halide. youtube.com The metal center is oxidized (e.g., to Pd(II) or Ni(II)) as it inserts into the carbon-halogen bond. In the context of synthesizing this compound, this could involve the oxidative addition of 2,6-dimethylbromobenzene to a nickel(0) complex. The steric hindrance of the two ortho-methyl groups can make this step challenging, often requiring specialized ligands to facilitate the reaction. researchgate.net

Reductive Elimination: This is often the final, product-forming step of a catalytic cycle. youtube.com Two organic groups attached to the metal center couple and are eliminated from the metal's coordination sphere, regenerating the low-valent catalyst. For the synthesis of this compound, this would involve the reductive elimination of the phenyl and 2,6-xylyl groups from a high-valent metal center (e.g., Ni(II) or Pd(II)). The steric congestion around the metal center due to the ortho-methyl groups on the xylyl ligand can influence the rate and feasibility of this step.

The choice of metal catalyst is crucial. Nickel catalysts are often favored for coupling sterically hindered substrates due to their different reactivity patterns compared to palladium. acs.org

Cycloaddition Reactions (Contextual Studies)

While not the primary mode of reactivity for diarylalkanes themselves, cycloaddition reactions represent a potential pathway for the formation of the aromatic rings within the this compound structure or for its subsequent transformation.

For instance, the phenyl group could theoretically participate as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, although this is generally unfavorable due to the aromatic stability of the benzene (B151609) ring. More relevant are cycloaddition reactions involving styrenic precursors.

Visible-light-mediated organophotocatalytic [2+2] cycloaddition of styrene (B11656) derivatives can lead to the formation of cyclobutane (B1203170) rings. nih.gov Similarly, formal [4+2] cycloaddition reactions of styrenes have been reported to produce tetralin derivatives under visible-light catalysis. pkusz.edu.cn These types of reactions highlight potential, albeit less direct, pathways that could be involved in the synthesis or side reactions of precursors to this compound. The steric hindrance of the 2,6-xylyl group would likely disfavor its direct participation in such reactions.

Role of Intermediates in Catalytic Cycles

The synthesis of this compound via cross-coupling reactions proceeds through a series of reactive intermediates that are part of a catalytic cycle. Understanding these intermediates is key to optimizing the reaction.

A plausible catalytic cycle for the nickel-catalyzed cross-coupling to form 1,1-diarylalkanes involves the following key intermediates:

Ni(0) species: The active catalyst that initiates the cycle.

Aryl-Ni(II)-halide intermediate: Formed after the oxidative addition of an aryl halide (e.g., 2,6-dimethylbromobenzene) to the Ni(0) center. nsf.govnih.gov

Diaryl-Ni(II) intermediate: Formed after a transmetalation step, where a second aryl group (e.g., a phenyl group from an organometallic reagent) replaces the halide on the nickel center.

Higher-valent Nickel species (e.g., Ni(III)): In some proposed mechanisms, particularly those involving radical pathways, Ni(III) intermediates may be formed. nsf.govnih.gov

The stability and reactivity of these intermediates are heavily influenced by the ligands coordinated to the nickel center and the steric and electronic properties of the aryl groups. For a sterically demanding substrate like this compound, bulky and electron-rich ligands are often required to stabilize the intermediates and promote the desired reductive elimination step.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic analysis can help elucidate reaction mechanisms and identify the rate-determining step.

In the context of thermal decomposition, the kinetics can be studied using techniques like thermogravimetric analysis (TGA). The activation energy for the decomposition process can be determined by conducting experiments at various heating rates. mdpi.come3s-conferences.orgosti.gov For diarylalkanes, the bond dissociation energies of the C-C and C-H bonds will be the primary factors determining the decomposition kinetics.

Rate of Oxidative Addition: The oxidative addition of a sterically hindered aryl halide, such as one bearing a 2,6-xylyl group, is often the rate-determining step in the catalytic cycle. researchgate.net

Concentration of Reactants and Catalyst: The reaction rate will generally depend on the concentrations of the aryl halides, the organometallic coupling partner, and the catalyst.

Temperature: As with most chemical reactions, the rate of formation of this compound will increase with temperature, following the Arrhenius equation.

The table below summarizes the key reaction parameters and their expected influence on the kinetics of reactions involving this compound.

| Parameter | Influence on Reaction Rate | Mechanistic Insight |

|---|---|---|

| Steric Hindrance (ortho-substituents) | Generally decreases the rate of oxidative addition and reductive elimination. | Highlights the importance of ligand design to overcome steric barriers. |

| Ligand Electron-Donating Ability | Can increase the rate of oxidative addition by making the metal center more nucleophilic. | Helps in understanding the electronic requirements of the catalyst. |

| Temperature | Increases the rate of all elementary steps in the reaction. | Allows for the determination of activation energies. |

| Solvent Polarity | Can influence the rates of steps involving charge separation, such as some oxidative addition pathways. | Provides clues about the nature of the transition states. |

Computational and Theoretical Chemistry Studies on 1 Phenyl 1 2,6 Xylyl Ethane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-Phenyl-1-(2,6-xylyl)ethane, this process would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the minimum energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly the spatial relationship between the phenyl and 2,6-xylyl rings.

Once the optimized geometry is obtained, an electronic structure analysis would provide insights into the molecule's properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Interactive Table: Hypothetical DFT Geometry Optimization Data for this compound

| Parameter | Hypothetical Value | Description |

| C-C bond length (ethane bridge) | 1.54 Å | The length of the central carbon-carbon single bond. |

| C-C-C bond angle (ethane bridge) | 112° | The angle formed by the two aryl groups and the central carbon. |

| Phenyl-Ethane Dihedral Angle | 45° | The rotational angle between the phenyl ring and the ethane (B1197151) bridge. |

| Xylyl-Ethane Dihedral Angle | 75° | The rotational angle between the xylyl ring and the ethane bridge. |

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions. For this compound, this could involve studying its decomposition, oxidation, or other transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed.

Transition state analysis focuses on identifying the highest energy point along the reaction coordinate, known as the transition state. The energy barrier (activation energy) determined from the difference in energy between the reactant and the transition state is a key factor in determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Spectroscopic Property Prediction and Interpretation

DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their intensities can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, providing a detailed picture of the molecule's electronic environment.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model molecular systems, offering a computationally less expensive alternative to quantum mechanical methods. These methods are particularly useful for large systems and for exploring conformational landscapes.

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the time-dependent behavior of a molecular system. An MD simulation of this compound would track the positions and velocities of its atoms over time, providing insights into its dynamic behavior, such as conformational changes and interactions with a solvent.

Quantum Chemical Methods in Mechanistic Understanding

Quantum chemical methods, including DFT and higher-level ab initio methods, are essential for a deep mechanistic understanding of chemical reactions. These methods provide detailed information about the electronic changes that occur during a reaction, such as bond breaking and formation. By analyzing the electron density, charge distribution, and orbital interactions at different points along the reaction pathway, a comprehensive picture of the reaction mechanism can be developed.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecules. For this compound, intramolecular NCIs between the phenyl and xylyl rings would be of particular interest.

Interactive Table: Hypothetical Non-Covalent Interaction Analysis for this compound

| Interaction Type | Atoms Involved | Hypothetical Strength (kcal/mol) |

| Intramolecular π-π stacking | Phenyl ring and Xylyl ring | 1-2 |

| C-H···π interaction | Methyl C-H and Phenyl ring | 0.5-1.5 |

| Steric Repulsion | Ortho-methyl groups and Phenyl ring | N/A |

Derivatives, Analogues, and Structural Modifications of 1 Phenyl 1 2,6 Xylyl Ethane

Regioisomers of 1-Phenyl-1-(xylyl)ethane (e.g., 2,3-xylyl, 2,4-xylyl)

The substitution pattern of the methyl groups on the xylyl ring significantly influences the properties of 1-phenyl-1-(xylyl)ethane. While the parent compound features a 2,6-disubstituted xylyl group, other regioisomers, such as those derived from 2,3-dimethylphenol (B72121) and 2,4-dimethylphenol, provide insight into the effects of substituent positioning.

The synthesis of these regioisomers can be achieved through methods like the Friedel-Crafts alkylation of the corresponding xylene with styrene (B11656), often employing an acid catalyst. For instance, 1-phenyl-1-(2,3-xylyl)ethane and 1-phenyl-1-(2,4-xylyl)ethane are two such regioisomers. The difference in the placement of the methyl groups on the xylyl ring can lead to variations in their physical and spectroscopic properties.

Below is a comparative table of the known properties of these regioisomers.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-Phenyl-1-(2,6-xylyl)ethane | C16H18 | 210.32 | Not available |

| 1-Phenyl-1-(2,3-xylyl)ethane | C16H18 | 210.32 | Not available |

| 1-Phenyl-1-(2,4-xylyl)ethane | C16H18 | 210.32 | 6165-52-2 wikidata.org |

Functionalization of Aromatic Moieties (Phenyl and Xylyl Groups)

The phenyl and xylyl rings of this compound are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions can alter the electronic properties, solubility, and potential for further chemical transformations of the parent molecule. Common functionalization reactions include nitration, halogenation, and acylation.

For example, nitration of aromatic rings is a well-established method for introducing a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), providing a handle for further derivatization. Halogenation, typically with bromine or chlorine in the presence of a Lewis acid catalyst, introduces a halogen atom onto the ring, which can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The directing effects of the existing substituents on both the phenyl and xylyl rings will govern the position of the incoming electrophile. The ethyl group on the phenyl ring is an ortho-, para-director, while the steric hindrance from the bulky xylyl group may influence the regioselectivity of the substitution. On the xylyl ring, the two methyl groups are ortho-, para-directing, but the significant steric bulk of the 1-phenylethyl group will likely direct incoming electrophiles to the less hindered positions.

Exploration of Different Alkane Linker Lengths and Substitution Patterns

Modifying the ethane (B1197151) linker between the phenyl and xylyl moieties offers another dimension for structural variation. Increasing the length of the alkane chain, for instance, to a propane (B168953) or butane (B89635) linker, would increase the flexibility of the molecule and alter the spatial relationship between the two aromatic rings. This can have a profound impact on the molecule's conformational preferences and its ability to interact with other molecules.

Furthermore, introducing substituents on the alkane linker itself can create chiral centers and further influence the molecule's three-dimensional shape. For example, the synthesis of a derivative with a methyl group on the second carbon of the linker would result in a diastereomeric mixture, each with potentially different biological activities and physical properties. The synthesis of such analogues could be achieved through multi-step synthetic routes involving the coupling of appropriately substituted aromatic precursors.

Impact of Steric Bulk on Reactivity and Structure

The 2,6-disubstitution pattern of the xylyl ring in this compound imposes significant steric hindrance around the benzylic carbon. This steric bulk has a considerable impact on both the reactivity of the molecule and its preferred conformation. The two methyl groups ortho to the point of attachment to the ethane linker restrict the rotation around the C-C bond connecting the xylyl ring and the linker. This restricted rotation can lead to the existence of stable conformers.

In terms of reactivity, the steric hindrance can impede the approach of reagents to the benzylic position, potentially slowing down reactions that occur at this site. For example, oxidation or substitution reactions at the benzylic carbon would be expected to be slower for the 2,6-xylyl isomer compared to the less hindered 2,3-xylyl or 2,4-xylyl isomers.

Applications and Advanced Materials Science Potential of 1 Phenyl 1 2,6 Xylyl Ethane and Its Derivatives

Ligand Design in Transition Metal Catalysis

The efficacy of transition metal catalysts in facilitating chemical transformations is profoundly influenced by the ligands coordinating to the metal center. These ligands modulate the metal's steric and electronic properties, thereby controlling catalytic activity, selectivity, and stability. The 1-Phenyl-1-(2,6-xylyl)ethane framework is an excellent candidate for developing novel ligands, particularly for reactions requiring precise stereochemical control and sterically demanding environments.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which preferentially produces one of two enantiomeric products, is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. This selectivity is typically achieved using metal complexes with chiral organic ligands. nih.gov The this compound molecule possesses an intrinsic chiral center at the benzylic carbon of the ethane (B1197151) bridge. This feature makes it a valuable precursor for the synthesis of chiral ligands.

By functionalizing one or both of the aromatic rings with coordinating groups, such as phosphino (B1201336) (-PR₂) or amino (-NR₂) moieties, a variety of bidentate and monodentate chiral ligands can be synthesized. For instance, a phosphine (B1218219) group could be introduced onto the phenyl ring, creating a P-chiral ligand where the stereochemistry of the reaction is dictated by the fixed chirality of the carbon backbone. Such modular P,N-ligands have demonstrated broad applicability and have, in many cases, outperformed traditional symmetric P,P- or N,N-ligands in various metal-catalyzed reactions. nih.gov

Steric and Electronic Tuning of Ligand Properties

The performance of a catalyst is governed by a delicate balance of the steric and electronic properties of its ligands. libretexts.org Ligands derived from this compound offer distinct advantages for tuning these properties.

Steric Effects : The 2,6-xylyl group is exceptionally bulky due to the two methyl groups positioned ortho to the point of attachment. This steric hindrance is a well-established tool for enhancing selectivity in catalysis. In the context of a phosphine ligand, this bulk would create a large "cone angle," a parameter used to quantify the steric footprint of a phosphine. libretexts.org This large cone can create a chiral pocket around the metal center, influencing the orientation of incoming substrates and favoring the formation of a specific stereoisomer. Furthermore, significant steric bulk often promotes the formation of coordinatively unsaturated metal species, which can be crucial for catalytic activity. researchgate.net

Electronic Effects : The electronic nature of phosphine ligands influences the electron density at the metal center, which in turn affects its reactivity and back-bonding capabilities. libretexts.org Alkylphosphines are generally stronger electron donors than arylphosphines. libretexts.org Ligands based on the this compound scaffold can be electronically tuned. The phenyl ring is a versatile platform for introducing electron-donating or electron-withdrawing substituents at the para- or meta-positions, allowing for fine control over the ligand's electronic character without altering its steric profile significantly. This electronic tuning can be quantified using parameters such as the molecular electrostatic potential minimum (Vmin). manchester.ac.uk

| Feature | Steric Influence | Electronic Influence |

| 2,6-Xylyl Group | High steric bulk from two ortho-methyl groups, leading to a large cone angle. Creates a defined chiral pocket around the metal center. | Generally electron-donating due to alkyl substitution. |

| Phenyl Group | Moderate steric bulk. | Easily tunable by adding electron-donating or electron-withdrawing substituents at the meta/para positions. |

| Ethane Backbone | Provides a rigid, chiral connection between the two aromatic moieties. | Insulating; primarily influences the spatial arrangement of the coordinating groups. |

Specific Catalytic Transformations (e.g., Hydroformylation, Hydrosilylation, Trifluoromethylation)

The tailored steric and electronic properties of ligands derived from this compound make them promising candidates for several key industrial and laboratory-scale catalytic reactions.

Hydroformylation : Asymmetric hydroformylation is a highly atom-economical method for producing chiral aldehydes from alkenes. researchgate.net The reaction's regio- and enantioselectivity are highly dependent on the ligand structure. researchgate.netacs.org Rhodium catalysts bearing bulky phosphine or phosphite (B83602) ligands have shown excellent performance. researchgate.netrsc.org The significant steric bulk of a xylyl-containing phosphine ligand derived from the title compound could effectively control the regioselectivity, favoring the formation of the more valuable branched aldehyde over the linear one, while the inherent chirality would drive high enantioselectivity. acs.orgrsc.org

Hydrosilylation : The catalytic addition of a Si-H bond across an unsaturated bond is a fundamental transformation in organosilicon chemistry. wikipedia.org Asymmetric hydrosilylation of alkenes and alkynes is a powerful method for producing chiral organosilicon compounds. wikipedia.org Palladium, platinum, and copper catalysts are commonly used, with chiral phosphines being essential for achieving enantioselectivity. wikipedia.orgnih.gov The development of copper hydride-catalyzed asymmetric hydrosilylation, for example, provides access to valuable chiral silanes and alcohols. nih.gov A ligand based on this compound could provide the necessary chiral environment and steric control to achieve high enantiomeric excess in such transformations. acs.orgnih.gov

Trifluoromethylation : The introduction of a trifluoromethyl (-CF₃) group into organic molecules can dramatically alter their biological and material properties. nih.govrsc.org Transition-metal-catalyzed trifluoromethylation has emerged as a powerful tool for this purpose. nih.govnih.gov The success of these reactions often relies on ligands that can stabilize reactive intermediates and control reductive elimination pathways. The steric and electronic properties of ligands derived from this compound could be optimized to enhance the efficiency and selectivity of palladium- or copper-catalyzed trifluoromethylation reactions. nih.govresearchgate.net

Role in Organic Synthesis as Reagents and Intermediates

Beyond its use in catalysis, the this compound structure serves as a valuable intermediate in organic synthesis. Its synthesis can be achieved through methods such as Friedel-Crafts alkylation, reacting styrene (B11656) with xylene in the presence of an acid catalyst. A similar procedure has been reported for the synthesis of its isomer, 1-phenyl-1-ortho-xylene ethane, using an ionic liquid as the catalyst. rsc.org

Once formed, the compound is a versatile building block. The phenyl and xylyl rings are amenable to a range of electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation. noaa.gov These reactions allow for the introduction of new functional groups, which can then be used to construct more complex molecular architectures. For example, bromination followed by lithium-halogen exchange would generate an organolithium species, a powerful nucleophile for forming new carbon-carbon bonds. This strategic functionalization makes this compound a useful starting material for the multi-step synthesis of complex target molecules.

Potential in Optoelectronic Materials

The field of organic electronics relies on the design of novel molecules with specific photophysical and electronic properties. Derivatives of this compound have potential applications in this area, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Components in Organic Light-Emitting Diodes (OLEDs)

In an OLED, the emitting layer (EML) typically consists of a guest emitter molecule doped into a host material. The performance of the device is highly dependent on the properties of the host material, which must possess a high triplet energy to confine excitons on the guest emitter, good charge transport properties, and high thermal stability. rsc.orgrsc.org

One major challenge in OLEDs is the aggregation of emitter molecules at high concentrations, which leads to quenching of the emission and reduced device efficiency. A common strategy to overcome this is to use host materials with bulky, rigid, and three-dimensional structures that effectively separate the emitter molecules from one another. rsc.orgrsc.org

Derivatives of this compound are well-suited for this role. The bulky 2,6-xylyl group and the non-planar structure of the core would provide the necessary steric hindrance to prevent aggregation. By attaching known charge-transporting moieties, such as carbazole (B46965) (for hole transport) or pyridine/phosphine oxide (for electron transport), to the phenyl and/or xylyl rings, it is possible to design novel bipolar host materials. rsc.orgnih.govresearchgate.net The rigid ethane backbone would ensure that these functional units are held in a well-defined, non-conjugated, and sterically isolated arrangement, which is beneficial for maintaining a high triplet energy level, a critical requirement for hosting blue and green phosphorescent emitters. rsc.orgnih.gov

| Property | Relevance to OLED Host Material | Contribution from this compound Scaffold |

| High Triplet Energy (ET) | Prevents back-energy transfer from the emitter, confining excitons and ensuring efficient emission. | The non-conjugated ethane linker breaks conjugation between functional units, helping to maintain a high ET. |

| Steric Bulk | Prevents aggregation-caused quenching of the emitter molecules, improving efficiency and device lifetime. | The bulky 2,6-xylyl group and the 3D structure provide excellent steric shielding. |

| Thermal Stability | Ensures device stability and long operational lifetime under thermal stress. | The aromatic-rich structure imparts good thermal stability. |

| Charge Transport | Balanced hole and electron transport is required for efficient recombination in the emitting layer. | Can be functionalized with hole-transporting (e.g., carbazole) and electron-transporting (e.g., pyridine) units to create a bipolar host. rsc.orgnih.gov |

Advanced Molecular Architectures (e.g., Molecular Rotors)

Molecular rotors are a class of molecules designed to undergo controlled rotational motion in response to external stimuli such as light or heat. The fundamental design of a molecular motor involves a rotor component connected to a stator, with steric and electronic interactions governing the rotational dynamics.

The this compound framework possesses inherent features that make it a candidate for investigation in the design of molecular architectures. The central ethane linkage allows for rotation of the phenyl and 2,6-xylyl groups. The bulky nature of the ortho-methyl substituents on the xylyl group creates significant steric hindrance, which could be exploited to influence the rotational energy barrier and the preferred conformations of the molecule.

In principle, derivatives of this compound could be functionalized to create more complex molecular systems. For instance, the introduction of specific functional groups on the phenyl or xylyl rings could allow for the attachment of larger components or for modulation of the rotational behavior through electronic effects. The steric hindrance from the 2,6-xylyl moiety could serve as a "ratchet" mechanism, influencing the directionality of rotation in a more complex, multi-component system, a key feature for the functionality of a molecular motor.

While the conceptual design is plausible, there is a lack of specific published research demonstrating the synthesis and operation of a molecular rotor based on the this compound scaffold. The development of such a system would require significant synthetic effort to introduce the necessary functional groups and to study the resulting rotational dynamics.

Table 1: Potential Structural Modifications of this compound for Molecular Architectures

| Modification Site | Potential Functional Group | Intended Effect on Molecular Architecture |

| Phenyl Ring (para-position) | Azobenzene unit | Photoswitchable control of rotation |

| Phenyl Ring (para-position) | Thiol or Acetylene | Attachment to surfaces or other molecular components |

| Xylyl Ring | Electron-donating/withdrawing groups | Modulation of electronic properties and rotational barrier |

| Ethane Bridge | Introduction of chirality | Control of stereochemistry and rotational direction |

Exploration in Agrochemical and Fine Chemical Synthesis

In the realm of chemical synthesis, molecules with unique steric and electronic properties are often valuable as intermediates or building blocks for more complex target molecules. The structure of this compound suggests potential, though currently underexplored, applications in agrochemical and fine chemical synthesis.

The synthesis of 1,1-diarylethanes is an area of interest in organic chemistry, with various catalytic methods being developed for their efficient production. Some 1,1-diarylethane derivatives have shown biological activity, making them relevant to pharmaceutical and agrochemical research. For instance, certain diarylethane structures have been investigated for their cytotoxic effects against cancer cell lines.

The this compound molecule could serve as a scaffold for the synthesis of novel compounds. The steric bulk of the 2,6-xylyl group could be used to direct the regioselectivity of further chemical transformations on the phenyl ring or the ethane bridge. Additionally, the chiral version of this compound could potentially be used as a chiral auxiliary, a molecule that controls the stereochemistry of a reaction and is then removed. However, there is no specific evidence in the available literature of this compound being used for this purpose.

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. While the synthesis of sterically hindered 1,1-diarylethylenes has been explored for the creation of biologically relevant compounds, the specific application of this compound as a key intermediate in the large-scale production of any particular fine chemical is not documented.

Further research would be necessary to explore the reactivity of this compound and its derivatives and to identify potential applications as synthons for new agrochemicals or other high-value fine chemicals.

Q & A

Basic Research Questions

Q. What are the optimal catalysts and reaction conditions for synthesizing 1-phenyl-1-(2,6-xylyl)ethane via alkylation?

- Methodological Answer : The alkylation of o-xylene derivatives (e.g., 2,6-dimethylbenzene) with styrene or ethane precursors is commonly catalyzed by Brønsted or Lewis acids. For example, sulfuric acid, Nafion-H resin, or silica-alumina can be used to drive the reaction. Experimental design should focus on varying acid strength, temperature (typically 80–120°C), and stoichiometric ratios. Reaction progress can be monitored via HPLC or GC-MS to quantify intermediates and product yield. Critical parameters include controlling side reactions (e.g., polymerization of styrene) and optimizing catalyst recyclability .

Q. How can solubility data for this compound in organic solvents be systematically evaluated?

- Methodological Answer : Solubility studies should reference compilations like Hayduk’s Ethane Solubility Data (2012), which provides protocols for measuring gas-liquid equilibria and solubility in polar/non-polar solvents. Use static or dynamic methods (e.g., gravimetric analysis or gas chromatography) under controlled pressure and temperature. For aqueous systems, consider salting-out effects using electrolyte solutions. Data validation should include error analysis for experimental reproducibility .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming aromatic substituent positions and ethane backbone connectivity. Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations). X-ray crystallography (as in ) resolves stereochemical ambiguities, while FT-IR identifies functional groups like C-H bending modes in xylyl groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies often arise from differences in catalyst activation (e.g., pre-treatment of Nafion-H) or impurity profiles in starting materials. Design controlled experiments to isolate variables:

- Use standardized purity assays (e.g., ICP-MS for metal contaminants in catalysts).

- Perform kinetic studies (e.g., Arrhenius plots) to compare activation energies across catalytic systems.

- Apply in situ spectroscopic techniques (e.g., IR spectroscopy) to monitor active sites during catalysis .

Q. What strategies mitigate by-product formation during copolymerization of this compound derivatives?

- Methodological Answer : By-products like oligomers or cross-linked polymers can arise from radical intermediates in copolymerization (e.g., with divinylbenzene). Use controlled radical polymerization (CRP) agents such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) to regulate chain growth. Monitor reaction kinetics via gel permeation chromatography (GPC) and adjust monomer feed ratios to suppress branching. Computational modeling (e.g., Monte Carlo simulations) predicts branching probabilities under varying conditions .

Q. How can environmental degradation pathways of this compound be modeled in aquatic systems?

- Methodological Answer : Design microcosm studies to simulate hydrolysis, photolysis, and microbial degradation. Use isotopically labeled analogs (e.g., ¹³C- or ²H-labeled ethane backbones) to track transformation products via LC-MS/MS. Compare degradation rates in aerobic vs. anaerobic conditions. Reference enzyme assays (e.g., cytochrome P450 activity) to identify biodegradation mechanisms. Cross-reference with databases like DTXSID30213803 for ecotoxicological profiles .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : If X-ray data (e.g., unit cell parameters in ) conflict with computational models, re-evaluate refinement protocols (e.g., R-factor convergence). Use complementary techniques like powder XRD or electron diffraction to validate crystal packing. Check for solvent inclusion or polymorphism via thermal analysis (DSC/TGA). Cross-validate with spectroscopic data to rule out conformational isomers .

Q. What statistical approaches are recommended for analyzing high-throughput screening data in catalytic applications?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate catalyst properties (acidity, surface area) with reaction outcomes (yield, selectivity). Use Bayesian inference to quantify uncertainty in kinetic parameters. For contradictory datasets, perform meta-analysis using tools like the Cochrane Q-test to identify systematic biases. Publicly available datasets (e.g., Aspen Plus simulations in ) can benchmark experimental results .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.